Cas no 1436105-19-9 (4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile)

4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile 化学的及び物理的性質
名前と識別子
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- 4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile
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- インチ: 1S/C14H13N3O2/c15-8-11-9-19-7-6-17(11)14(18)12-3-1-2-10-4-5-16-13(10)12/h1-5,11,16H,6-7,9H2
- InChIKey: AWGHVEKGWYMVKQ-UHFFFAOYSA-N
- SMILES: N1(C(C2C3=C(C=CC=2)C=CN3)=O)CCOCC1C#N
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 562.5±50.0 °C(Predicted)
- 酸度系数(pKa): 16.35±0.30(Predicted)
4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26680785-0.05g |
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile |
1436105-19-9 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
Enamine | EN300-26680785-0.25g |
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile |
1436105-19-9 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
Enamine | EN300-26680785-0.1g |
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile |
1436105-19-9 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
Enamine | EN300-26680785-10.0g |
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile |
1436105-19-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 | |
Enamine | EN300-26680785-0.5g |
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile |
1436105-19-9 | 95.0% | 0.5g |
$809.0 | 2025-03-20 | |
Enamine | EN300-26680785-1.0g |
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile |
1436105-19-9 | 95.0% | 1.0g |
$842.0 | 2025-03-20 | |
Enamine | EN300-26680785-5.0g |
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile |
1436105-19-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-20 | |
Enamine | EN300-26680785-2.5g |
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile |
1436105-19-9 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 |
4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile 関連文献
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrileに関する追加情報
Comprehensive Overview of 4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile (CAS No. 1436105-19-9)
4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile (CAS No. 1436105-19-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound combines an indole moiety with a morpholinecarbonitrile group, making it a subject of interest for drug discovery and medicinal chemistry. Researchers are particularly intrigued by its potential as a building block for kinase inhibitors and other therapeutic agents, aligning with the growing demand for targeted therapies in oncology and inflammatory diseases.
The molecular structure of 4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile features a carbonitrile group attached to a morpholine ring, which is further linked to an indole scaffold. This combination enhances its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry. Recent studies have explored its role in modulating protein-protein interactions, a hot topic in drug development, as evidenced by the surge in searches for "kinase inhibitor scaffolds" and "indole derivatives in drug design." The compound's CAS No. 1436105-19-9 is frequently queried in scientific databases, reflecting its relevance in high-impact research.
In the context of current trends, 4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile aligns with the increasing focus on small-molecule therapeutics and fragment-based drug discovery. Its indole core is a privileged structure in medicinal chemistry, often associated with bioactive molecules targeting GPCRs and enzymes. This has led to a rise in searches for "indole-based drug candidates" and "morpholine derivatives in pharmaceuticals." The compound's versatility is further highlighted by its potential use in covalent inhibitor design, a trending area in precision medicine.
From a synthetic perspective, the morpholinecarbonitrile moiety in CAS No. 1436105-19-9 offers excellent solubility and metabolic stability, addressing common challenges in lead optimization. These properties are critical for researchers investigating "improved drug-like properties" and "ADME optimization strategies," which are among the top queries in AI-driven drug development platforms. The compound's applicability in high-throughput screening assays also positions it as a valuable tool for identifying novel bioactive hits.
Environmental and regulatory considerations are increasingly shaping compound selection in research. 4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile is designed with green chemistry principles in mind, as evidenced by its efficient synthetic routes and minimal waste generation. This resonates with the growing emphasis on "sustainable pharmaceutical synthesis" and "green solvents in organic chemistry," topics frequently explored in academic and industrial forums. Its non-hazardous profile further enhances its appeal for laboratory use.
In summary, 4-(1H-Indol-7-ylcarbonyl)-3-morpholinecarbonitrile (CAS No. 1436105-19-9) represents a convergence of structural ingenuity and therapeutic potential. Its relevance to cutting-edge research areas, coupled with its synthetic accessibility, makes it a compound of enduring interest. As the scientific community continues to explore its applications, this molecule is poised to contribute significantly to advancements in drug discovery and molecular design.
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